CBP/p300-IN-18 is a small molecule inhibitor specifically targeting the CREB binding protein and its paralog, p300. These proteins are transcriptional coactivators that play crucial roles in various cellular processes, including gene expression, cell cycle regulation, and response to hypoxia. Dysregulation of these proteins is implicated in numerous diseases, making them attractive targets for therapeutic intervention. CBP/p300-IN-18 has been developed to selectively inhibit the activity of these coactivators, providing a tool for studying their biological functions and potential therapeutic applications.
The compound CBP/p300-IN-18 is derived from extensive research into the inhibition of histone acetyltransferases, particularly focusing on the specific domains of CBP and p300. The chemical structure of CBP/p300-IN-18 is represented by the molecular formula and has a molecular weight of 450.51 g/mol .
CBP/p300-IN-18 falls under the category of small molecule inhibitors designed to target specific protein-protein interactions and enzymatic activities associated with transcriptional regulation. It is classified as a histone acetyltransferase inhibitor, which modulates the acetylation status of histones and non-histone proteins involved in transcriptional regulation.
The synthesis of CBP/p300-IN-18 involves multiple steps that typically include:
While specific synthetic pathways for CBP/p300-IN-18 are proprietary, general techniques used in similar compounds include:
The molecular structure of CBP/p300-IN-18 features a complex arrangement that facilitates its interaction with the target proteins. The presence of specific functional groups enhances its affinity for the acetyltransferase domain of CBP/p300.
InChI Key for CBP/p300-IN-18 is not provided in the sources but can be derived from its chemical structure. The compound’s unique characteristics enable it to effectively inhibit histone acetylation processes mediated by CBP and p300.
CBP/p300-IN-18 primarily functions through competitive inhibition of the acetyl-CoA binding site on the p300/CBP proteins. This inhibition disrupts the normal acetylation process on histones and other substrates.
The mechanism by which CBP/p300-IN-18 inhibits acetylation involves:
The mechanism by which CBP/p300-IN-18 exerts its effects involves several steps:
Studies have shown that inhibition by CBP/p300-IN-18 leads to significant changes in transcriptional activity, particularly affecting genes involved in cell proliferation and survival .
CBP/p300-IN-18 is characterized by:
Key chemical properties include:
CBP/p300-IN-18 serves as a valuable tool in scientific research for:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3